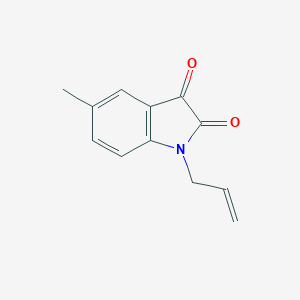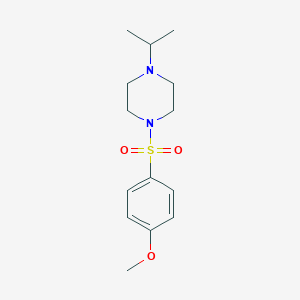![molecular formula C22H25NO3 B367149 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-62-6](/img/structure/B367149.png)
1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of DL76 has been studied using the microorganism Cunninghamella. The most probable direction of DL76 metabolic transition was the oxidation of the methyl group in the tert-butyl moiety leading to the formation of the metabolite with I° alcohol properties .Chemical Reactions Analysis
The biotransformation of DL76 was carried out by three strains of filamentous fungus: Cunninghamella echinulata, Cunninghamella blakesleeana, and Cunninghamella elegans. All three strains conducted the oxidation of the methyl group in the tert-butyl moiety of DL76 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
1-[3-(4-tert-Butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione, as a derivative of isatin (1H-indole-2,3-dione), plays a critical role in the synthesis of heterocyclic compounds. Isatins and their derivatives are renowned for their synthetic versatility and significant biological activities. They serve as essential building blocks in forming a wide range of N-heterocycles through various reactions. Recent literature emphasizes Pfitzinger, ring-opening, and ring expansion reactions of isatin derivatives, underscoring their potential in creating novel heterocyclic compounds with promising research and therapeutic applications (Sadeghian & Bayat, 2022).
Bioactive Phenolic Compounds
The structural component, 4-tert-butylphenoxy, relates to the exploration of bioactive phenolic compounds like 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs. These compounds are identified in numerous species across different families, showcasing a broad spectrum of toxicity against testing organisms. This toxicity, intriguingly, includes autotoxicity, suggesting a complex biological role that might be leveraged in scientific research for understanding bioactive substances' ecological and physiological functions (Zhao et al., 2020).
Synthetic Phenolic Antioxidants
Another research domain is the environmental and biological impact of synthetic phenolic antioxidants (SPAs), which include derivatives related to the tert-butylphenol structure. SPAs are used extensively across industries to extend product shelf life by inhibiting oxidative reactions. Investigations into SPAs’ environmental presence, human exposure, and toxicity have highlighted concerns, particularly regarding their potential for hepatic toxicity, endocrine disruption, and carcinogenicity. These studies call for the development of novel SPAs with minimized environmental and health risks, emphasizing the need for ongoing research in chemical synthesis and toxicology (Liu & Mabury, 2020).
Wirkmechanismus
Target of Action
The compound 1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione, also known as DL76, primarily targets the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play crucial roles in the regulation of neurotransmitters in the brain. H3R is involved in the release and synthesis of histamine and other neurotransmitters, while MAO B is responsible for the breakdown of dopamine .
Mode of Action
DL76 acts as an antagonist for the Histamine H3 Receptor and an inhibitor for Monoamine Oxidase B . As an H3R antagonist, it prevents the action of histamine at the H3 receptor, leading to increased release of histamine and other neurotransmitters. As an MAO B inhibitor, it prevents the breakdown of dopamine, thereby increasing its availability .
Biochemical Pathways
The action of DL76 affects the dopaminergic and histaminergic pathways . By inhibiting MAO B and antagonizing H3R, DL76 increases the levels of dopamine and histamine in the brain. This can have positive effects on cognitive function and potentially provide therapeutic benefits for neurodegenerative diseases like Parkinson’s disease .
Pharmacokinetics
It has been described asorally available , indicating good absorption and bioavailability
Result of Action
The increased levels of dopamine and histamine in the brain due to the action of DL76 can lead to enhanced cognitive function . In vivo studies have shown antiparkinsonian activity of DL76, suggesting potential therapeutic benefits for Parkinson’s disease .
Eigenschaften
IUPAC Name |
1-[3-(4-tert-butylphenoxy)propyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-15-6-11-19-18(14-15)20(24)21(25)23(19)12-5-13-26-17-9-7-16(8-10-17)22(2,3)4/h6-11,14H,5,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBPUYLQHLNNMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)
![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)
![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)